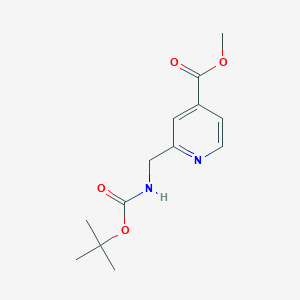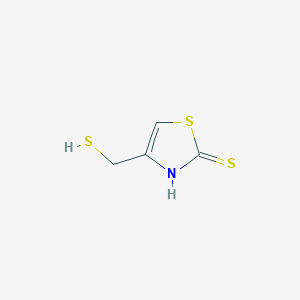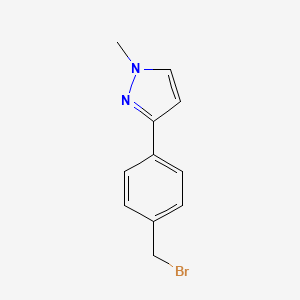
3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a bromomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The presence of the bromomethyl group makes this compound particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole typically involves the following steps:
Bromination of Toluene Derivative: The starting material, 4-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron (III) bromide to form 4-(bromomethyl)phenyl.
Formation of Pyrazole Ring: The bromomethyl derivative is then reacted with hydrazine and a suitable aldehyde or ketone to form the pyrazole ring. This step often requires heating and the use of a solvent like ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include alcohols and aldehydes.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
3-(4-(Bromomethyl)phenyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its bromomethyl group is a versatile functional group for further chemical modifications.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to form covalent bonds with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole involves its ability to form covalent bonds with target molecules. The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as thiols and amines, leading to the formation of covalent adducts. This property makes it useful in the study of enzyme inhibition and receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-(Chloromethyl)phenyl)-1-methyl-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(4-(Methyl)phenyl)-1-methyl-1H-pyrazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
3-(4-(Fluoromethyl)phenyl)-1-methyl-1H-pyrazole: Contains a fluoromethyl group, which is less reactive than the bromomethyl group.
Uniqueness
The presence of the bromomethyl group in 3-(4-(bromomethyl)phenyl)-1-methyl-1H-pyrazole makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and methyl analogs. This reactivity is advantageous in various synthetic applications, making it a valuable compound in organic chemistry.
Propiedades
Fórmula molecular |
C11H11BrN2 |
|---|---|
Peso molecular |
251.12 g/mol |
Nombre IUPAC |
3-[4-(bromomethyl)phenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H11BrN2/c1-14-7-6-11(13-14)10-4-2-9(8-12)3-5-10/h2-7H,8H2,1H3 |
Clave InChI |
WEEBGSCTBNDXJU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2=CC=C(C=C2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
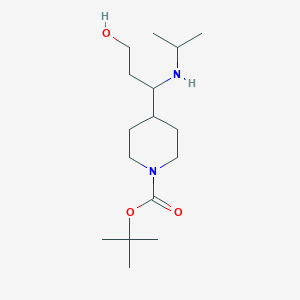
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
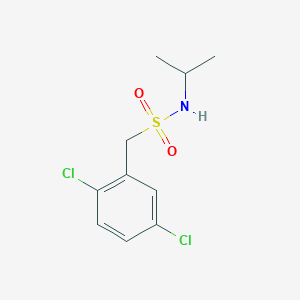
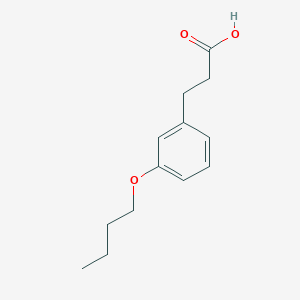
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
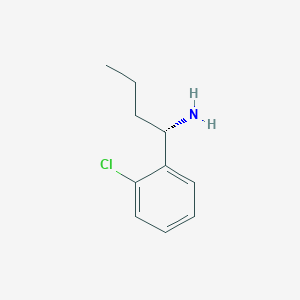
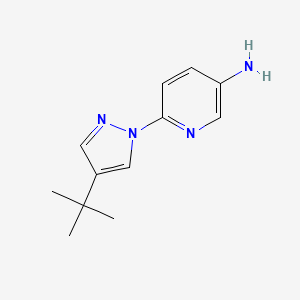
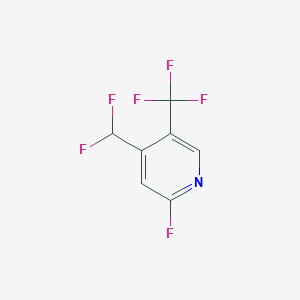

![1-ethyl-3-methyl-1H-Pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B13970483.png)
